![molecular formula C13H15NO4 B6664593 3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664593.png)
3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid
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Overview
Description
3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives It features a benzoic acid moiety linked to a methoxyazetidine group through an oxoethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid typically involves multiple steps. One common route starts with the preparation of 3-methoxyazetidine, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. For example, the coupling reaction may be carried out in the presence of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification steps may involve crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxo group can produce a secondary alcohol .
Scientific Research Applications
3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound interferes with the normal function of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzoic acid: Similar in structure but lacks the azetidine moiety.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of a methoxyazetidine group.
Uniqueness
3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid is unique due to the presence of the methoxyazetidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
3-[2-(3-methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-7-14(8-11)12(15)6-9-3-2-4-10(5-9)13(16)17/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVZCIPBPUWYOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)CC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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